1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-fluorophenyl)-
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Overview
Description
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-fluorophenyl)- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazolo-pyridazine core, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and other scientific research areas.
Preparation Methods
The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-fluorophenyl)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a hydrazine derivative, followed by cyclization with a suitable dione to form the triazolo-pyridazine ring system. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-fluorophenyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-fluorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-fluorophenyl)- can be compared with other similar compounds, such as:
1H-(1,2,4)Triazolo(1,2-a)pyridazine derivatives: These compounds share the triazolo-pyridazine core but differ in their substituents, leading to variations in their chemical and biological properties.
Fluorophenyl derivatives: Compounds with fluorophenyl groups exhibit unique reactivity and stability, making them valuable in medicinal chemistry.
Heterocyclic compounds: Other heterocycles, such as imidazoles and pyridines, can be compared based on their structural features and applications.
The uniqueness of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-fluorophenyl)- lies in its specific combination of the triazolo-pyridazine core and the fluorophenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
58744-10-8 |
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Molecular Formula |
C12H12FN3O2 |
Molecular Weight |
249.24 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione |
InChI |
InChI=1S/C12H12FN3O2/c13-9-3-5-10(6-4-9)16-11(17)14-7-1-2-8-15(14)12(16)18/h3-6H,1-2,7-8H2 |
InChI Key |
WVFPYZABGAACBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=O)N(C(=O)N2C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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